molecular formula C22H13N3O B14377369 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-64-6

2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile

Cat. No.: B14377369
CAS No.: 90178-64-6
M. Wt: 335.4 g/mol
InChI Key: ATUSSDIRSLTNRP-UHFFFAOYSA-N
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Description

2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C22H13N3O It is known for its unique structure, which includes an indole core substituted with a cyanophenoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyanophenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 4-(3-cyanophenoxy)phenyl. This intermediate is then subjected to a cyclization reaction with 2-bromo-1H-indole-6-carbonitrile in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.

    Substitution: The phenoxy and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy and indole derivatives.

Scientific Research Applications

2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
  • 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
  • 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile

Uniqueness

2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the cyanophenoxy group and the indole core can significantly impact the compound’s interaction with molecular targets, making it a unique candidate for various applications.

Properties

CAS No.

90178-64-6

Molecular Formula

C22H13N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(3-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H13N3O/c23-13-15-2-1-3-20(10-15)26-19-8-6-17(7-9-19)22-12-18-5-4-16(14-24)11-21(18)25-22/h1-12,25H

InChI Key

ATUSSDIRSLTNRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC4=C(N3)C=C(C=C4)C#N)C#N

Origin of Product

United States

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